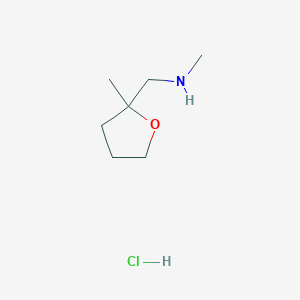

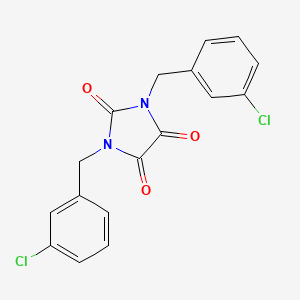

![molecular formula C7H5N3O B2867382 吡啶并[2,3-D]嘧啶-5(6H)-酮 CAS No. 15370-81-7](/img/structure/B2867382.png)

吡啶并[2,3-D]嘧啶-5(6H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrido[2,3-D]pyridazin-5(6H)-one is a chemical compound with the molecular formula CHNS . It has an average mass of 163.200 Da and a monoisotopic mass of 163.020416 Da .

Synthesis Analysis

The synthesis of Pyrido[2,3-D]pyridazin-5(6H)-one involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . This provides functionalized pyridazines, including 3-bromo-pyridazines, with high regiocontrol . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis

The molecular structure of Pyrido[2,3-D]pyridazin-5(6H)-one can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Cu (II)-catalyzed aerobic 6-endo-trig cyclizations provide 1,6-dihydropyridazines and pyridazines via the judicious choice of reaction solvent . Whereas 1,6-dihydropyridazines were obtained in good yields with MeCN as the reaction solvent, employment of AcOH directly afforded pyridazines in good yields .Physical and Chemical Properties Analysis

Pyrido[2,3-D]pyridazin-5(6H)-one has a boiling point of 378.69°C (adapted Stein & Brown method) and a melting point of 142.80°C (mean or weighted MP) . Its vapor pressure is 1.75E-006 mm Hg at 25°C (modified Grain method), and its subcooled liquid vapor pressure is 2.72E-005 mm Hg .科学研究应用

合成和化学性质

合成方法:吡啶并[2,3-d]嘧啶-5(6H)-酮的新型合成方法已经开发出来。例如,Vors (1991)描述了一种从 3-甲基-4-嘧啶甲酸乙酯开始,使用烯胺化/成环序列的方法。另一种方法涉及氯代吡啶并[2,3-d]嘧啶的合成和反应,探索亲核反应和环化过程,如Paul 和 Rodda (1969)所概述的。

化学结构和反应:吡啶并[2,3-d]嘧啶-5(6H)-酮衍生物的分子结构和化学反应已得到广泛研究。例如,Nematollahi、Kasina 和 Maness (1974)使用色谱和光谱方法阐明了烷基肼和邻位双取代吡啶和吡啶并嘧啶的分子结构。

潜在生物活性

抗菌和抗分枝杆菌活性:Akçay 等人 (2018)的研究表明,一些吡啶并[3,4-d]嘧啶衍生物表现出显着的抗分枝杆菌活性。类似地,Geffken 等人 (2011)发现某些吡啶并[2,3-d]嘧啶-4-酮显示出抗菌和抗真菌活性。

抗惊厥和镇静特性:一些吡啶并[2,3-d]嘧啶-5(6H)-酮衍生物已被探索其抗惊厥和镇静特性。例如,Dong 等人 (2015)合成了具有抗惊厥活性的 6-取代吡啶并[3,2-d]嘧啶衍生物。

细胞毒性和抗癌潜力:吡啶并[2,3-d]嘧啶-5(6H)-酮衍生物的细胞毒性特性和潜在抗癌活性已得到研究。Wójcicka 等人 (2022)研究了某些衍生物对各种癌细胞系的细胞毒性。

合成途径和分子设计

新型合成途径:已经探索了合成吡啶并[2,3-d]嘧啶-5(6H)-酮及其衍生物的创新途径。例如,Al-Awadhi 等人 (1995)讨论了稠合嘧啶酮的新合成方法,包括吡啶并[2,3-d]嘧啶衍生物。

用于治疗应用的设计和合成:吡啶并[2,3-d]嘧啶-5(6H)-酮衍生物的治疗应用设计和合成一直是研究的重点。例如,Srilaxmi 等人 (2021)设计并合成了新型查耳酮衍生物用于抗癌活性。

作用机制

Target of Action

Pyrido[2,3-D]pyridazin-5(6H)-one is an emerging scaffold in medicinal chemistry with a broad spectrum of activities . It targets a variety of proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and apoptosis.

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their activity . This interaction results in the modulation of the targets’ functions, leading to changes in cellular processes such as cell growth and proliferation .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets . For instance, it can inhibit the phosphatidylinositol-3 kinase pathway, which plays a key role in cell survival and growth . It can also affect the p38 mitogen-activated protein kinases pathway, which is involved in cellular responses to stress and inflammation .

Result of Action

The molecular and cellular effects of Pyrido[2,3-D]pyridazin-5(6H)-one’s action depend on the specific targets and pathways it affects. For instance, inhibition of tyrosine kinase can lead to decreased cell proliferation, while inhibition of phosphatidylinositol-3 kinase can result in reduced cell survival .

属性

IUPAC Name |

6H-pyrido[2,3-d]pyridazin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-7-5-2-1-3-8-6(5)4-9-10-7/h1-4H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLCTHXZKHGREA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NNC2=O)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2867300.png)

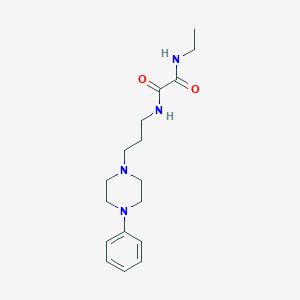

![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide](/img/structure/B2867301.png)

![2-(4-chlorophenyl)-3-[1-(furan-2-yl)-2-nitroethyl]-1H-indole](/img/structure/B2867302.png)

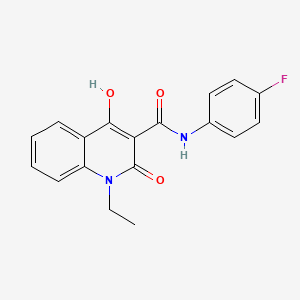

![Ethyl 5-(3-cyclohexylpropanoylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2867307.png)

![N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2867314.png)

![methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B2867318.png)

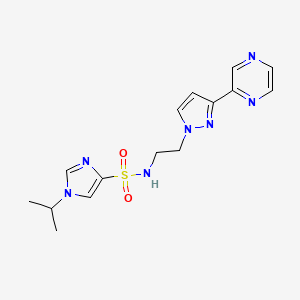

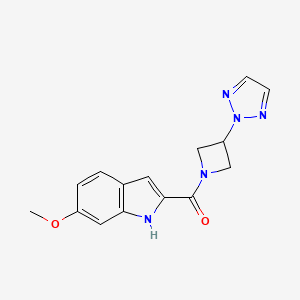

![8-(4-methoxybenzyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2867320.png)